N-cyclopentylcyclooctanamine
Description
N-Cyclopentylcyclooctanamine is a bicyclic amine compound featuring a cyclooctane backbone substituted with a cyclopentyl group at the nitrogen atom. Such amines are typically used in pharmaceutical intermediates or as ligands in catalysis due to their conformational flexibility and steric bulk .
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-cyclopentylcyclooctanamine |
InChI |
InChI=1S/C13H25N/c1-2-4-8-12(9-5-3-1)14-13-10-6-7-11-13/h12-14H,1-11H2 |
InChI Key |
NIEQULWIIFZEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylcyclooctanamine typically involves the reaction of cyclooctanone with cyclopentylamine. The process can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, ensuring a consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylcyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N-cyclopentylcyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentylcyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-cyclopentylcyclooctanamine (inferred properties) with structurally related amines from the evidence:
*Calculated based on cyclooctane (C₈H₁₆) + cyclopentylamine (C₅H₁₁N).
Key Findings:
Lipophilicity : The cyclooctane backbone may enhance lipid solubility compared to phenyl-substituted derivatives (e.g., N-[(4-Ethylphenyl)methyl]cyclopentanamine), affecting membrane permeability in drug candidates .
Safety Profile : Unlike benzyl-substituted analogs (), this compound’s aliphatic structure might reduce aromaticity-related toxicity risks, though empirical data is lacking.
Biological Activity
N-cyclopentylcyclooctanamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclooctane ring substituted with a cyclopentyl group. This structural configuration contributes to its distinct pharmacological properties, which are being explored in various research contexts.
- Cellular Interactions : Research indicates that compounds with similar structures can interfere with cellular processes, particularly through interactions with tubulin. For instance, some cyclobutane derivatives have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle disruption, which is crucial in cancer therapy .
- Neuropharmacological Effects : Studies on related compounds suggest that this compound may exhibit central nervous system (CNS) depressant properties. This is supported by findings that certain cyclobutane derivatives possess myorelaxant and anticonvulsant activities .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Anticancer Activity
A study conducted on cyclobutane derivatives, including this compound, demonstrated significant anticancer activity against various cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. This finding aligns with previous research indicating that structural modifications can enhance the efficacy of similar compounds .
Case Study 2: Neuropharmacological Assessment
In another investigation, the neuropharmacological effects of this compound were evaluated through animal models. The results showed a marked reduction in seizure activity when administered at specific dosages, suggesting potential therapeutic applications for epilepsy and other CNS disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
